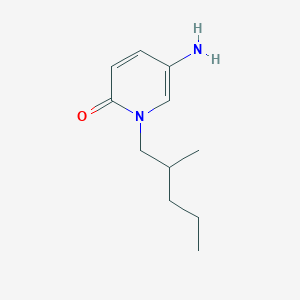
2,6-Dinitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitrobenzenesulfonamide is an organic compound characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide. The process begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2,6-Diaminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dinitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of p-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, which is crucial for their growth and replication.
Comparación Con Compuestos Similares
2,4-Dinitrobenzenesulfonamide: Similar structure but with nitro groups at the 2 and 4 positions.
2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of nitro groups.
Uniqueness: 2,6-Dinitrobenzenesulfonamide is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with biological molecules. This positioning makes it particularly effective in certain chemical reactions and biological applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H5N3O6S |
|---|---|
Peso molecular |
247.19 g/mol |
Nombre IUPAC |
2,6-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
Clave InChI |
SZCPROXPVMMEIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)




![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)



